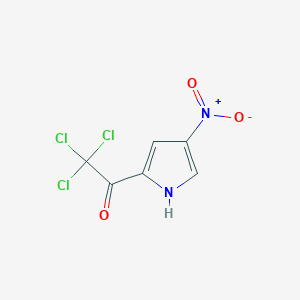
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone
Vue d'ensemble
Description
“2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H3Cl3N2O3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) attached to a trichloroethanone group . The presence of the nitro group on the pyrrole ring and the trichloro group on the ethanone part could significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is approximately 257.459 Da . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
DNA Cleaving Activities of Metal Complexes : A study describes the synthesis of a polyether‐tethered pyrrole‐polyamide dimer from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone. This compound, when complexed with metal ions, demonstrated efficient DNA cleavage capabilities, particularly the CuII complex which showed the highest activity (Chun-Qiong Zhou et al., 2012).
Synthesis of Phosphorus Compounds : Another research outlines a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This method is significant for the preparation of specific phosphorus compounds (M. Kalantari et al., 2006).
One-pot Synthesis of Substituted Pyrroles : A study details a one-pot reaction using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone for the synthesis of highly substituted pyrroles. This synthesis method is highlighted for its efficiency and ease (H. Saeidian et al., 2013).
Reduction of Acylpyrroles : Research on the reduction of various acylpyrroles, including those derived from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, led to new syntheses of pyrrolo[1,2-b]cinnolin-10-one derivatives (A. Kimbaris & G. Varvounis, 2000).
Corrosion Inhibition Studies : A new pyrrole derivative synthesized from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone showed potential as a corrosion inhibitor on steel surfaces. This research indicates the compound's potential in material science and corrosion prevention (Abdelhadi Louroubi et al., 2019).
Synthesis of Novel Heterocyclic Compounds : Studies also include the synthesis of novel heterocyclic compounds using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, contributing to the field of organic chemistry and drug development (H. Kwiecień & M. Szychowska, 2006).
Alcoholysis of Arylethanones : Research on the kinetics and thermodynamics of the alcoholysis of 2,2,2-trichloro-1-arylethanones, including derivatives of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, provides insights into reaction mechanisms in organic synthesis (Marina Uieara et al., 1987).
Safety And Hazards
This compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, or inhalation .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHRTOGIBMVNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426958 | |
| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |
CAS RN |
53391-50-7 | |
| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














